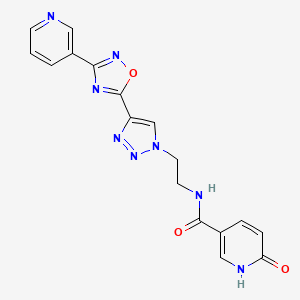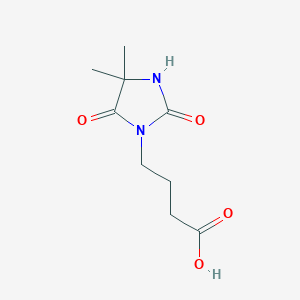![molecular formula C16H10ClFN6O B2674732 1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892769-31-2](/img/structure/B2674732.png)
1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H10ClFN6O and its molecular weight is 356.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is part of a broader category of 1,2,4-triazole derivatives, which have been synthesized for their potential antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This suggests that derivatives like "1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" could have potential applications in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Structural Characterization and Material Applications
The synthesis and structural characterization of related compounds have implications for material science, particularly in understanding the molecular arrangement and potential electronic or photonic applications. Kariuki et al. (2021) synthesized and characterized isostructural compounds with similar fluorophenyl and chlorophenyl groups, highlighting the importance of these molecules in developing materials with specific electronic properties (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Photoinduced Molecular Rearrangements
Research on 1,2,4-oxadiazoles and their photochemical behavior has revealed potential applications in developing photoresponsive materials. Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, leading to 1,2,4-triazoles through molecular rearrangements. These findings can be applied to design materials that undergo specific changes under light exposure, useful in various technological applications (Buscemi, S., Vivona, N., & Caronna, T., 1996).
Fluorinated Heterocyclic Compounds
The study by Buscemi et al. (2001) on the photochemical synthesis of fluorinated 1,2,4-oxadiazoles opens avenues for the application of such compounds in the development of fluorinated materials with unique properties, such as increased stability and novel electronic characteristics (Buscemi, S., Pace, A., Calabrese, R., Vivona, N., & Metrangolo, P., 2001).
Polymer Science
In polymer science, derivatives containing 1,2,4-triazole or oxadiazole units are of interest for their potential applications in creating materials with specific electronic or photophysical properties. Chen and Chen (2005) reported on copolymers incorporating electron-transporting aromatic triazole, demonstrating the role these molecules can play in developing advanced materials for electronic applications (Chen, S., & Chen, Y., 2005).
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-9-4-3-5-10(8-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-6-1-2-7-12(11)18/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBDLSUAXINVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2674654.png)
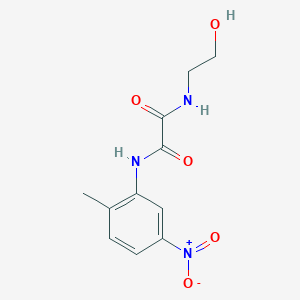
![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)

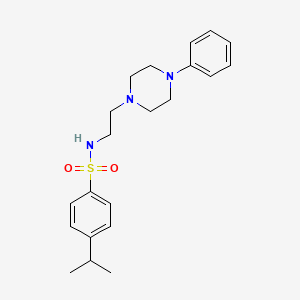
![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)
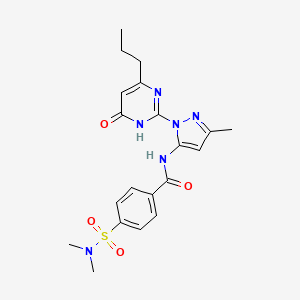
![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)


